Decanophenone

Beschreibung

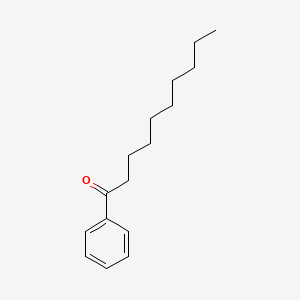

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenyldecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXJNLYVPPBERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064093 | |

| Record name | Decanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-82-4 | |

| Record name | Decanophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6048-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1-decanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyldecan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1-DECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3471N36DD1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decanophenone: A Technical Guide to its Primary Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanophenone, a long-chain alkyl aryl ketone, serves as a versatile tool in various domains of chemical and analytical research. While not directly implicated as a therapeutic agent, its unique physicochemical properties make it an invaluable component in analytical methodologies and photochemical studies. This technical guide provides an in-depth overview of the primary research applications of this compound, with a focus on its utility as a micelle marker in Micellar Electrokinetic Chromatography (MEKC), an internal standard in High-Performance Liquid Chromatography (HPLC), and as a model compound for studying the Norrish Type II photochemical reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research setting.

Introduction

This compound, also known as 1-phenyl-1-decanone, is an organic compound with the chemical formula C₁₆H₂₄O. Its structure consists of a ten-carbon acyl chain attached to a phenyl group via a carbonyl moiety. This amphiphilic nature, with a hydrophobic alkyl tail and a chromophoric phenyl ketone head group, underpins its primary uses in research. This guide will explore its three main applications: its role in chromatographic separations, and its utility in photochemistry.

Application in Micellar Electrokinetic Chromatography (MEKC)

In MEKC, a hybrid of electrophoresis and chromatography, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase. This compound's high hydrophobicity causes it to be almost completely partitioned into the micellar phase, making it an excellent marker for the migration time of the micelles (t_mc). This is crucial for calculating the retention factor (k'), a measure of an analyte's partitioning between the aqueous and micellar phases.

Experimental Protocol: Determination of Micellar Migration Time

Objective: To determine the migration time of sodium dodecyl sulfate (SDS) micelles using this compound as a micelle marker.

Materials:

-

Capillary Electrophoresis (CE) instrument with a UV detector

-

Fused-silica capillary (e.g., 50 µm i.d., 37 cm total length)

-

Run Buffer: 25 mM 3-[cyclohexylamino]-1-propanesulfonic acid (CAPS), 50 mM SDS, pH 10[1]

-

Sample Solution: this compound (e.g., 300 µM), a neutral marker (e.g., dimethylformamide, DMF), and analytes of interest dissolved in the run buffer[2]

-

Deionized water

-

0.1 M NaOH

Procedure:

-

Capillary Conditioning: Flush the new capillary with 0.1 M NaOH for 10 minutes, followed by deionized water for 10 minutes, and finally with the run buffer for 15 minutes.

-

Sample Injection: Inject the sample solution hydrodynamically (e.g., 50 mbar for 5 seconds).

-

Electrophoresis: Apply a voltage of +25 kV. The temperature is maintained at 25°C.

-

Detection: Monitor the absorbance at a suitable wavelength (e.g., 214 nm).

-

Data Analysis: The migration time of the this compound peak corresponds to t_mc. The migration time of the neutral marker (unretained) corresponds to the electroosmotic flow time (t_eof).

Data Presentation: Migration Times in MEKC

The following table presents typical migration time data for this compound and a neutral marker in an MEKC experiment.

| Compound | Migration Time (min) - Trial 1 | Migration Time (min) - Trial 2 | Migration Time (min) - Trial 3 | Average Migration Time (min) |

| Dimethylformamide (t_eof) | 4.25 | 4.28 | 4.26 | 4.26 |

| This compound (t_mc) | 10.82 | 10.85 | 10.81 | 10.83 |

Illustrative data based on typical MEKC separations.

Workflow for MEKC Analysis using this compound

Application in High-Performance Liquid Chromatography (HPLC)

In HPLC, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for variations in injection volume, sample preparation, and instrument response. This compound is a suitable internal standard for the analysis of moderately hydrophobic compounds in reversed-phase HPLC due to its strong chromophore, which allows for sensitive UV detection, and its retention characteristics.

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

Objective: To quantify an analyte in a sample using this compound as an internal standard.

Materials:

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water (gradient or isocratic, depending on the analyte)

-

Analyte stock solution

-

This compound (Internal Standard) stock solution

-

Sample matrix

Procedure:

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a known concentration of the analyte and a constant concentration of this compound into the sample matrix.

-

Sample Preparation: Add the same constant concentration of this compound to the unknown sample.

-

HPLC Analysis: Inject the calibration standards and the sample onto the HPLC system.

-

Data Analysis:

-

For each chromatogram, determine the peak areas of the analyte and this compound.

-

Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards to generate a calibration curve.

-

Determine the concentration of the analyte in the unknown sample using its peak area ratio and the calibration curve.

-

Data Presentation: HPLC Calibration with Internal Standard

The following table illustrates a typical calibration dataset for an analyte using this compound as an internal standard.

| Analyte Conc. (µg/mL) | This compound Conc. (µg/mL) | Analyte Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) |

| 1.0 | 10.0 | 50,000 | 510,000 | 0.098 |

| 5.0 | 10.0 | 255,000 | 505,000 | 0.505 |

| 10.0 | 10.0 | 510,000 | 508,000 | 1.004 |

| 25.0 | 10.0 | 1,270,000 | 502,000 | 2.530 |

| 50.0 | 10.0 | 2,540,000 | 505,000 | 5.030 |

Illustrative data showing a linear relationship between the area ratio and analyte concentration.

Workflow for HPLC Quantitative Analysis

Application in Photochemistry: The Norrish Type II Reaction

This compound, as an alkyl aryl ketone with accessible gamma-hydrogens on its alkyl chain, is a classic example of a compound that undergoes the Norrish Type II photoreaction. Upon absorption of UV light, the carbonyl group is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited carbonyl oxygen then abstracts a hydrogen atom from the gamma-carbon of the alkyl chain, forming a 1,4-biradical intermediate. This biradical can then undergo one of two competing pathways: cleavage to form an alkene and an enol (which tautomerizes to a ketone), or cyclization to form a cyclobutanol derivative (Yang cyclization).

Experimental Protocol: Photolysis of this compound

Objective: To induce the Norrish Type II reaction of this compound and analyze the photoproducts.

Materials:

-

Photoreactor (e.g., Rayonet reactor with 300 nm lamps)

-

Quartz reaction vessel

-

Degassing equipment (e.g., nitrogen or argon gas line)

-

This compound

-

Anhydrous solvent (e.g., benzene or acetonitrile)

-

GC-MS or NMR for product analysis

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the chosen solvent in the quartz reaction vessel.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen, which can quench the triplet state.

-

Irradiation: Place the reaction vessel in the photoreactor and irradiate with UV light (e.g., 300 nm) for a specified period. Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or HPLC.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Product Analysis: Analyze the resulting mixture of products by GC-MS and/or NMR to identify and quantify the cleavage and cyclization products.

Data Presentation: Photoproduct Distribution

The following table shows a hypothetical product distribution for the photolysis of this compound, which is dependent on factors such as the solvent and temperature.

| Photoproduct | Structure | Typical Yield (%) |

| 1-Octene | CH₂=CH(CH₂)₅CH₃ | 65 |

| Acetophenone | C₆H₅C(O)CH₃ | 65 |

| 1-Phenyl-2-hexylcyclobutanol | C₁₆H₂₄O (cyclic) | 35 |

Illustrative data. Actual yields may vary based on experimental conditions.

Norrish Type II Reaction Pathway

Role in Drug Development: An Indirect Contribution

Currently, there is no direct evidence to suggest that this compound itself is a lead compound in drug development or directly modulates biological signaling pathways. However, the aryl ketone scaffold, of which this compound is a member, is a prevalent structural motif in many biologically active compounds and serves as a versatile building block in medicinal chemistry.[3][4] Aryl ketones are key intermediates in the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceuticals.[1]

The synthesis of bioactive molecules often involves the modification of the aryl or alkyl portions of an aryl ketone to optimize properties such as binding affinity, selectivity, and pharmacokinetics. Therefore, while this compound's primary research use is not in direct drug discovery, the chemical principles and reactions associated with it are highly relevant to drug development professionals.

Aryl Ketones in the Synthesis of Bioactive Heterocycles

The following diagram illustrates the general role of aryl ketones as precursors in the synthesis of various biologically active heterocyclic compounds.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry and photochemistry. Its well-defined properties make it an ideal micelle marker in MEKC and a reliable internal standard in HPLC, contributing to the accuracy and reproducibility of analytical data. Furthermore, its classic photochemical behavior provides a useful model system for studying the Norrish Type II reaction. While not directly involved in drug development as a therapeutic agent, the chemistry of this compound and the broader class of aryl ketones is of significant interest to medicinal chemists for the synthesis of novel bioactive compounds. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting.

References

Potential Biological Activity of 1-Phenyldecan-1-one: A Technical Guide

Disclaimer: This document provides a predictive overview of the potential biological activities of 1-phenyldecan-1-one. As of the date of this publication, there is a notable absence of direct experimental studies specifically investigating the antimicrobial, anti-inflammatory, or anticancer properties of this compound. The information presented herein is extrapolated from structure-activity relationships of chemically related molecules, including long-chain alkyl ketones and aromatic ketones. This guide is intended for researchers, scientists, and drug development professionals as a hypothetical framework to stimulate further investigation into 1-phenyldecan-1-one.

Introduction

1-Phenyldecan-1-one is an aromatic ketone characterized by a phenyl group attached to a ten-carbon aliphatic chain. This structure, which combines a lipophilic alkyl chain with a phenyl ketone moiety, suggests the potential for diverse interactions with biological systems. While its primary applications may lie in other areas of chemistry, its structural motifs are present in various biologically active molecules. This technical guide will explore its hypothetical biological activities based on these structural similarities, propose detailed experimental protocols to investigate these activities, and visualize potential mechanisms and workflows.

Predicted Biological Activities and Rationale

Based on its chemical structure, 1-phenyldecan-1-one may exhibit the following biological activities. The lipophilic decanoyl chain could facilitate membrane interaction, while the phenyl ketone group can be involved in various receptor or enzyme-binding interactions.

| Predicted Biological Activity | Rationale |

| Antimicrobial Activity | The long, lipophilic alkyl chain may allow for the disruption of bacterial cell membranes, a common mechanism for antimicrobial compounds. The presence of a phenyl group can also contribute to antimicrobial effects. |

| Anti-inflammatory Activity | Aromatic moieties, particularly those found in phenyl-containing compounds, are frequently associated with anti-inflammatory properties. These compounds can modulate key inflammatory signaling pathways. |

| Anticancer Activity | Numerous aromatic compounds have demonstrated cytotoxic effects against various cancer cell lines. The lipophilic nature of 1-phenyldecan-1-one could facilitate its entry into cancer cells, where the phenyl ketone structure could interact with intracellular targets. |

Proposed Experimental Protocols

To investigate the hypothetical biological activities of 1-phenyldecan-1-one, a systematic experimental approach is necessary. The following protocols outline potential strategies for characterizing its biological effects.

Antimicrobial Activity Assessment

Objective: To determine the minimum inhibitory concentration (MIC) of 1-phenyldecan-1-one against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Test Compound: Dissolve 1-phenyldecan-1-one in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Due to its lipophilic nature, a surfactant like Tween 80 may be required at a low, non-inhibitory concentration to ensure solubility in the broth.

-

Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains should be used.

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the 1-phenyldecan-1-one stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (microorganism and medium, no compound) and negative controls (medium only).

-

Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Activity Assessment

Anti-inflammatory Activity Assessment

Objective: To evaluate the ability of 1-phenyldecan-1-one to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium.

-

Cell Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 1-phenyldecan-1-one for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

-

Cytokine Measurement (ELISA):

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Cell Viability Assay (MTT Assay):

Hypothesized Signaling Pathway Inhibition

Aromatic compounds often exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

References

Decanophenone as a Micelle Marker in Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of decanophenone as a micelle marker in Micellar Liquid Chromatography (MLC), a valuable technique in pharmaceutical analysis and drug development. This document details the core principles of MLC, the physicochemical properties of this compound that make it an ideal marker, experimental protocols for its application, and its role in determining key chromatographic and physicochemical parameters.

Introduction to Micellar Liquid Chromatography (MLC)

Micellar Liquid Chromatography (MLC) is a sub-discipline of reversed-phase high-performance liquid chromatography (RP-HPLC) that utilizes a mobile phase containing a surfactant at a concentration above its critical micelle concentration (CMC).[1][2] This results in the formation of micelles, which act as a pseudo-stationary phase, introducing a three-phase system: the stationary phase, the bulk aqueous phase, and the micellar phase.[3] This unique characteristic allows for the separation of a wide range of solutes, including mixtures of charged and neutral compounds, and enables the direct injection of biological fluids like serum and urine by solubilizing proteins.[4] MLC is considered a "green" analytical technique as it typically uses mobile phases with a high percentage of water, reducing the reliance on toxic organic solvents.[2]

The retention of an analyte in MLC is governed by its partitioning between the stationary phase, the bulk mobile phase, and the micelles.[3] This complex interplay of interactions provides unique selectivity compared to traditional RP-HPLC.

This compound: The Ideal Micelle Marker

This compound, also known as nonyl phenyl ketone, is widely regarded as the most suitable micelle marker for MLC.[5] Its efficacy stems from a combination of ideal physicochemical properties.

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O | [6] |

| Molecular Weight | 232.36 g/mol | [6] |

| Appearance | Crystalline solid | [7] |

| Melting Point | 34-36 °C | [6] |

| Boiling Point | 168 °C at 5 mmHg | [6] |

| UV Chromophore | Strong | [5] |

| Solubility | Readily soluble in micellar mobile phases | [5] |

This compound's strong chromophore ensures its easy detection at various pH levels.[5] Its high hydrophobicity causes it to be almost entirely partitioned into the micellar phase. This characteristic is crucial as its retention time (t_mc) is considered to be the migration time of the micelles themselves. This allows for the determination of the void volume time (t₀) and the calculation of the retention factor (k'), a critical parameter in chromatography.

Experimental Protocols

This section outlines a general experimental protocol for the application of this compound as a micelle marker in the analysis of pharmaceutical compounds, using beta-blockers as a representative example.

Materials and Reagents

-

Surfactant: Sodium dodecyl sulfate (SDS)

-

Organic Modifier: 1-Propanol

-

Buffer: Phosphoric acid or other suitable buffer to adjust pH

-

Micelle Marker: this compound

-

Analytes: Beta-blockers (e.g., propranolol, metoprolol, atenolol)

-

Solvents: HPLC-grade water, methanol

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for MLC analysis.

Mobile Phase Preparation (Example)

-

Prepare a stock solution of 0.1 M SDS in HPLC-grade water.

-

To a volumetric flask, add the desired volume of the SDS stock solution.

-

Add the required volume of 1-propanol (e.g., to achieve a 15% v/v concentration).[7]

-

Adjust the pH to the desired value (e.g., pH 3) using phosphoric acid.[7]

-

Bring the solution to the final volume with HPLC-grade water.

-

Degas the mobile phase before use.

Standard Solution Preparation

-

Prepare individual stock solutions of the beta-blockers and this compound in methanol.

-

Prepare a working standard mixture by diluting the stock solutions with the mobile phase to the desired concentration.

Chromatographic Conditions (Example for Beta-Blocker Analysis)

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [8] |

| Mobile Phase | 0.1 M SDS, 15% (v/v) 1-Propanol, pH 3 | [7] |

| Flow Rate | 1.0 mL/min | [7] |

| Injection Volume | 20 µL | |

| Temperature | Ambient | |

| Detection | UV at 220 nm |

Determination of Void Volume (t₀) and Micelle Migration Time (t_mc)

-

Inject a non-retained marker, such as sodium nitrate or uracil, to determine the void time (t₀).[9]

-

Inject the standard mixture containing the analytes and this compound.

-

The retention time of this compound corresponds to the micelle migration time (t_mc).

Data Presentation and Analysis

The retention factor (k') for each analyte can be calculated using the following equation:

k' = (t_R - t₀) / t₀

Where:

-

t_R is the retention time of the analyte

-

t₀ is the void volume time

The use of this compound to determine t_mc allows for the investigation of quantitative structure-retention relationships (QSRR). A key application is the determination of a compound's lipophilicity by correlating the retention factor with the octanol-water partition coefficient (log P).[6]

Representative Quantitative Data

The following table presents hypothetical retention data for a series of beta-blockers and this compound under typical MLC conditions to illustrate the principles described.

| Compound | Retention Time (t_R, min) | Retention Factor (k') | log P |

| Sodium Nitrate (t₀) | 1.5 | - | - |

| Atenolol | 4.2 | 1.8 | 0.16 |

| Metoprolol | 8.7 | 4.8 | 1.88 |

| Propranolol | 12.3 | 7.2 | 3.06 |

| This compound (t_mc) | 15.0 | 9.0 | ~5.5 |

Note: This data is illustrative. Actual retention times will vary depending on the specific experimental conditions.

Visualizations

Logical Workflow for MLC Analysis

The following diagram illustrates the logical workflow for performing a Micellar Liquid Chromatography analysis using this compound as a micelle marker.

Analyte Partitioning in Micellar Liquid Chromatography

This diagram illustrates the partitioning equilibria of an analyte within the MLC system.

Conclusion

This compound serves as an invaluable tool in Micellar Liquid Chromatography for researchers and drug development professionals. Its properties as a highly hydrophobic and chromophoric molecule make it an excellent marker for the micellar pseudophase. The use of this compound allows for the accurate determination of micelle migration time, which is fundamental for calculating retention factors and for conducting quantitative structure-retention relationship studies. The experimental protocols outlined in this guide, coupled with the principles of MLC, provide a solid foundation for the application of this powerful analytical technique in pharmaceutical analysis.

References

- 1. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Liquid chromatographic procedure for the evaluation of β-blockers in pharmaceuticals using hybrid micellar mobile phases [fitforthem.unipa.it]

- 6. Quantitative structure-retention and retention-activity relationships of beta-blocking agents by micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Micellar liquid chromatography: a worthy technique for the determination of beta-antagonists in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tip # 106: Determination of HPLC Column Dead Time or Dwell Volume. HPLC HINTS and TIPS for CHROMATOGRAPHERS by William Letter of Chiralizer Services, LLC [chiralizer.com]

A Technical Guide to Thermochromic Systems for Toner Applications

An Examination of Decanophenone and the Prevalent Role of Microencapsulated Leuco Dye Systems in Thermochromic Toners

This technical guide addresses the interest in the thermochromic properties of materials for toner applications. While initial inquiries have centered on this compound, the available scientific literature on its direct thermochromic behavior is limited. Some chemical suppliers note its potential application in thermochromic dry electrophotographic toners.[1][2] However, the core technology and the vast body of research in the field of thermochromic printing and toners are predominantly focused on microencapsulated systems containing leuco dyes. This guide will, therefore, provide a comprehensive overview of these prevalent systems, which form the basis of most commercial thermochromic applications.

Introduction to Thermochromic Toners

Thermochromic toners are advanced materials that exhibit a reversible or irreversible color change in response to temperature fluctuations.[3][4][5] This functionality is achieved by incorporating thermochromic materials into the toner formulation. These "smart" materials are finding increasing use in a variety of applications, including security printing, brand authentication, interactive packaging, and novelty items.[3][6] The color change is typically triggered over a specific temperature range, which can be tailored for the intended application.[4]

The Core of Thermochromic Systems: Microencapsulated Leuco Dyes

The most common approach to creating thermochromic toners involves the use of microencapsulated leuco dye systems.[7][8][9] These microcapsules, typically a few micrometers in size, protect the active thermochromic components from reacting with other chemicals in the toner formulation and the environment.[4] The core of these microcapsules contains a carefully balanced mixture of three key components:

-

Leuco Dye (Color Former): A dye that can switch between a colored and a colorless state. A common example is crystal violet lactone (CVL).[8][10]

-

Color Developer: An acidic compound that protonates the leuco dye, causing it to adopt a colored form. Bisphenol A (BPA) or other phenolic compounds are often used.[8][10]

-

Solvent (Co-solvent or Color Change Medium): A substance with a specific melting point that controls the interaction between the leuco dye and the developer. The color change of the system is triggered at the melting point of this solvent. Alcohols or esters are commonly used.[8][10]

The general mechanism of color change in these systems is illustrated below.

Quantitative Data on Thermochromic Systems

The performance of a thermochromic system is characterized by several key parameters. The following table summarizes typical data for a common thermochromic system used in various applications.

| Parameter | Typical Value | Description |

| Activation Temperature | -10°C to 69°C[11] | The temperature at which the color change begins. |

| Color Change Range | 3°C to 5°C | The temperature range over which the full color transition occurs. |

| Particle Size (Microcapsules) | 1 - 10 µm | The average diameter of the microcapsules containing the thermochromic system.[8] |

| Hysteresis | 2°C to 10°C | The difference in the activation temperature between the heating and cooling cycles. |

| Reversibility | High (thousands of cycles) | The ability of the material to undergo repeated color changes without significant degradation. |

Experimental Protocols for Characterization

The characterization of thermochromic toners involves a series of experiments to quantify their performance and properties.

A typical protocol for the synthesis of urea-formaldehyde microcapsules containing a leuco dye system is as follows:

The following table outlines the key experimental techniques used to analyze the properties of thermochromic materials and toners.

| Technique | Purpose |

| Differential Scanning Calorimetry (DSC) | To determine the melting and crystallization temperatures of the solvent, which correspond to the color change temperatures.[12] |

| UV-Vis Spectroscopy | To quantify the color change by measuring the absorbance or reflectance spectra at different temperatures.[12][13] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the chemical structure of the components and study the interactions between them during the thermochromic transition.[13][14] |

| Scanning Electron Microscopy (SEM) | To observe the morphology, size, and surface characteristics of the thermochromic microcapsules.[7] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the microcapsules and the toner formulation.[12] |

Toner Formulation and Performance Evaluation

The incorporation of thermochromic microcapsules into a toner formulation requires careful consideration of compatibility and processing conditions.

The performance of the final thermochromic toner is evaluated based on standard toner properties as well as its thermochromic characteristics.

| Performance Metric | Evaluation Method |

| Print Quality | Visual inspection of printed samples for resolution, density, and defects. |

| Color Change Performance | Controlled heating and cooling of printed samples to verify the activation temperature and color uniformity. |

| Adhesion | Tape test to assess the adhesion of the toner to the substrate. |

| Durability | Abrasion and chemical resistance tests on the printed image. |

Conclusion

While the role of specific compounds like this compound in thermochromic toners is not extensively documented in public research, the field is well-established with robust technologies based on microencapsulated leuco dye systems. These systems offer a versatile platform for creating "smart" toners with tunable color-changing properties. The synthesis and characterization of these materials are well-understood, with a range of analytical techniques available to ensure quality and performance. As the demand for interactive and functional printing grows, further innovations in thermochromic toner technology are anticipated, potentially exploring novel material systems and encapsulation techniques.

References

- 1. N-DECANOPHENONE | 6048-82-4 [chemicalbook.com]

- 2. N-DECANOPHENONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. SpotSee: Thermochromic Inks & Pigments [shop.spotsee.io]

- 4. Thermochromic ink - Wikipedia [en.wikipedia.org]

- 5. fifthcolumn.co.uk [fifthcolumn.co.uk]

- 6. splinx.eu [splinx.eu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reversible Thermochromic Microcapsules and Their Applications in Anticounterfeiting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. thermographics.com [thermographics.com]

- 12. Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials | Separation Science [sepscience.com]

- 13. jascoinc.com [jascoinc.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanisms of Action of Decanophenone in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanophenone, also known as 1-phenyl-1-decanone or capriphenone, is an aromatic ketone with the chemical formula C₁₆H₂₄O.[1][2] It consists of a ten-carbon acyl chain attached to a phenyl group. While not a pharmaceutical agent with a biological mechanism of action in the traditional sense, this compound is a valuable organic molecule that participates in several important reactions. Its "mechanism of action" is defined by its chemical reactivity and the pathways it follows as a reactant, product, or initiator in organic synthesis. This guide provides a detailed examination of the core mechanisms through which this compound engages in organic reactions, focusing on its synthesis via Friedel-Crafts acylation, its photochemical reactivity in Norrish Type II reactions, and its role as a photosensitizer.

Synthesis of this compound via Friedel-Crafts Acylation

The most common and effective method for synthesizing this compound and other aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic ring, such as benzene, with an acylating agent, in this case, decanoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3]

Mechanism of Action

The Friedel-Crafts acylation proceeds through a well-defined multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of decanoyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the substitution.[3][4]

-

Electrophilic Attack: The nucleophilic π-electron system of the benzene ring attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]

-

Deprotonation and Regeneration of Catalyst: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound. The process also regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct.[4][6]

A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic ring, which effectively prevents polysubstitution reactions.[7]

Reaction Pathway Diagram

Caption: Mechanism of this compound Synthesis.

Quantitative Data Summary

| Reactant System | Catalyst | Solvent | Conditions | Yield | Reference |

| Benzene, Decanoyl Chloride | AlCl₃ | - | 4°C for 1h, then RT for 12h | 58% (for a related structure) | [3] |

| Anisole, Decanoyl Chloride | AlCl₃ | Dichloromethane (DCM) | 0°C to RT, 2-4h | ~86% | [8] |

| Anthracene, Decanoyl Chloride | AlCl₃ | Dichloromethane (DCM) | -60°C, 15 min | Not specified | [3] |

Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[6][8]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Decanoyl Chloride

-

Anhydrous Benzene (or other aromatic substrate)

-

Anhydrous Dichloromethane (DCM, as solvent)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere to exclude moisture.

-

Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1-1.2 equivalents) and anhydrous DCM. Cool the resulting suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve decanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes.

-

Aromatic Substrate Addition: After stirring for an additional 15 minutes, add anhydrous benzene (1.0 equivalent), dissolved in DCM, dropwise via the addition funnel.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[6][8]

-

Workup: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound product by column chromatography on silica gel or by recrystallization.

Photochemical Reactivity: The Norrish Type II Reaction

When exposed to ultraviolet (UV) light, ketones like this compound that possess a hydrogen atom on the gamma (γ) carbon of their alkyl chain can undergo a characteristic photochemical reaction known as the Norrish Type II reaction.[9][10] This intramolecular reaction proceeds via a biradical intermediate.

Mechanism of Action

-

Photoexcitation: The this compound molecule absorbs a photon of light (typically UV), promoting an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital. This creates an excited singlet state (S₁).[10][11]

-

Intersystem Crossing (ISC): The excited singlet state can rapidly undergo intersystem crossing to form a more stable, longer-lived triplet state (T₁).

-

Intramolecular Hydrogen Abstraction: The excited carbonyl group in the triplet state is highly reactive and behaves like an alkoxy radical. It abstracts a hydrogen atom from the γ-carbon of its own alkyl chain through a stable six-membered cyclic transition state. This process generates a 1,4-biradical intermediate.[9][11]

-

Biradical Reactions: The 1,4-biradical can undergo one of two competing secondary reactions:

-

Cleavage (Fragmentation): The bond between the α- and β-carbons cleaves, resulting in the formation of an alkene (1-octene) and an enol form of acetophenone. The enol quickly tautomerizes to the more stable acetophenone.[10]

-

Cyclization (Yang Cyclization): The two radical centers can combine to form a new carbon-carbon bond, resulting in a cyclobutanol derivative.[11]

-

Reaction Pathway Diagram

Caption: Norrish Type II Reaction Pathway.

Quantitative Data Summary

Quantitative data for the Norrish Type II reaction often involves quantum yields (Φ), which represent the efficiency of a photochemical process.

| Ketone | Solvent | Quantum Yield (Φ) for Acetophenone Formation | Notes | Reference |

| β-Anisylketones | Benzene | 0.31-0.43 (for cyclobutanol) | Solvent polarity dramatically influences product ratios. | [12] |

| Mercaptounthis compound on Gold Colloid | Not specified | Reaction proceeds via triplet excited state. | Demonstrates reaction feasibility on modified surfaces. | [13] |

| General Phenyl Alkyl Ketones | Not specified | Varies with substituents. Electron-donating groups on the ring can enhance yields. | Charge transfer character in the transition state is important. | [12] |

Experimental Protocol: Photolysis of this compound

This protocol is a generalized procedure for a Norrish Type II reaction based on common photochemical experiment setups.[14]

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, benzene, or acetonitrile)

-

Pyrex or Quartz reaction tubes

-

Rayonet Photochemical Reactor (or similar UV lamp setup, e.g., with 300 nm lamps)

-

Inert gas (Argon or Nitrogen) for degassing

-

Silica gel for chromatography

-

Standard analytical equipment (NMR, GC-MS) for product identification

Procedure:

-

Solution Preparation: Prepare a solution of this compound (e.g., 1.0 mmol) in the chosen solvent (e.g., 100 mL) in a Pyrex or quartz tube. The choice of tube material is important (Pyrex filters out shorter UV wavelengths).

-

Degassing: Degas the solution by bubbling a gentle stream of argon or nitrogen through it for 25-30 minutes. This is crucial to remove dissolved oxygen, which can quench the triplet excited state and interfere with the reaction.

-

Irradiation: Place the sealed tube in a photochemical reactor (e.g., a Rayonet reactor equipped with 300 nm lamps). Irradiate the solution at room temperature for a set period (e.g., 90 minutes). The reaction time will depend on the lamp intensity and the specific substrate.

-

Monitoring: The reaction can be monitored by taking aliquots at different time points and analyzing them by TLC, GC, or NMR to track the disappearance of the starting material and the appearance of products.

-

Workup: After irradiation is complete, transfer the solution to a round-bottom flask and concentrate it under reduced pressure.

-

Purification and Analysis: Purify the resulting residue by silica gel column chromatography to separate the unreacted this compound, acetophenone, and the cyclobutanol derivative. Characterize the products using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to confirm their structures.

This compound as a Photosensitizer

In addition to its own photochemical reactivity, this compound can act as a photosensitizer. A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule without being consumed itself.[15] This is a form of photocatalysis.

Mechanism of Action

The mechanism of photosensitization by this compound involves the following steps:

-

Light Absorption and Excitation: this compound absorbs a photon of light, promoting it to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): As in the Norrish reaction, the S₁ state efficiently undergoes intersystem crossing to the triplet state (T₁). A high efficiency of ISC is a key characteristic of a good photosensitizer.

-

Triplet Energy Transfer: The excited triplet this compound (the "donor") collides with a ground-state acceptor molecule (A). If the triplet energy of this compound is higher than that of the acceptor, energy can be transferred from the this compound to the acceptor.

-

Reaction of Acceptor: This energy transfer results in the this compound returning to its ground state (S₀) and the acceptor molecule being promoted to its triplet state (A(T₁)). The excited acceptor molecule can then undergo its own characteristic chemical reactions (e.g., isomerization, cycloaddition, etc.).[15]

This process is known as triplet-triplet energy transfer and is a fundamental mechanism in photochemistry.

Energy Transfer Diagram

Caption: Triplet Energy Transfer Mechanism.

Quantitative Data Summary

The key property for a photosensitizer is its triplet energy (Eₜ). It must be higher than the Eₜ of the molecule it is intended to excite.

| Photosensitizer | Triplet Energy (Eₜ) (kcal/mol) | Notes | Reference |

| Acetophenone (model for this compound) | ~74 | High triplet energy allows it to sensitize a wide range of organic molecules. | [16] |

| Benzophenone | ~69 | A very common and efficient photosensitizer. | General Knowledge |

| Naphthalene | ~61 | Lower energy, suitable for sensitizing molecules with lower triplet energies. | General Knowledge |

Experimental Protocol: A Photosensitized Reaction

This is a generalized protocol for a reaction using a ketone like this compound as a photosensitizer, for example, the dimerization of an alkene.

Materials:

-

This compound (photosensitizer)

-

Alkene substrate (the acceptor molecule)

-

Spectroscopic grade solvent (e.g., acetone, benzene)

-

Pyrex reaction vessel

-

UV light source (e.g., medium-pressure mercury lamp with a Pyrex filter)

-

Inert gas for degassing

Procedure:

-

Solution Preparation: In a Pyrex reaction vessel, dissolve the alkene substrate and a catalytic amount of this compound (e.g., 0.1-0.2 equivalents) in the chosen solvent. The concentration should be such that the this compound absorbs most of the incident light.

-

Degassing: As with the Norrish reaction, thoroughly degas the solution with argon or nitrogen to remove oxygen.

-

Irradiation: Irradiate the stirred solution with a suitable UV light source. A Pyrex filter is often used to block high-energy UV that might cause undesired direct excitation of the substrate.

-

Monitoring and Workup: Monitor the reaction by TLC or GC. Once the starting material is consumed, stop the irradiation and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography. Since the sensitizer is used in catalytic amounts and is generally recovered unchanged, it can be separated from the product(s) of the acceptor molecule. The desired product (e.g., the alkene dimer) can then be isolated and characterized.

References

- 1. 1-Phenyl-1-decanone | C16H24O | CID 80148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Decanone, 1-phenyl- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. Norrish reaction - Wikipedia [en.wikipedia.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Norrish type II photochemical reaction of an aryl ketone on a monolayer-protected gold nanocluster. Development Of a probe of conformational mobility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. researchgate.net [researchgate.net]

- 16. Theoretical study of the photochemical generation of triplet acetophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Investigating Decanophenone as a Potential Endocrine Disruptor: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Decanophenone (C16H24O), an aromatic ketone, is structurally related to classes of compounds, such as alkylphenols, that have been identified as endocrine-disrupting chemicals (EDCs). While this compound is listed as a potential EDC by some chemical databases, a comprehensive evaluation of its interaction with endocrine signaling pathways is currently lacking in publicly available literature.[1] This technical guide outlines a proposed investigative framework to assess the potential of this compound to act as an endocrine disruptor. We will focus on its potential interaction with the estrogen receptor (ER) and androgen receptor (AR), as well as its impact on steroidogenesis. This document provides detailed experimental protocols for key in vitro assays, discusses expected data outcomes, and presents visual workflows and signaling pathways to guide future research in this critical area.

Introduction

Endocrine-disrupting chemicals are exogenous substances that can interfere with any aspect of hormone action.[2] Concerns over the impact of EDCs on human and wildlife health have led to the development of robust screening programs to identify and characterize these chemicals.[3][4] Alkylphenolic compounds, which share structural similarities with this compound, are known to exhibit estrogenic activity.[5][6][7] The estrogenic potential of these compounds is often determined by the structure of the alkyl chain and its position on the phenolic ring.[5][6][7]

This compound, also known as 1-phenyl-1-decanone, possesses a phenyl group attached to a ten-carbon alkyl chain via a ketone group. While it lacks the hydroxyl group characteristic of phenols, its aromatic ring and long alkyl chain warrant investigation into its potential to bind to steroid hormone receptors. Quantitative structure-activity relationship (QSAR) studies on phenolic compounds have indicated that molecular volume and certain electronic properties are key determinants of estrogen receptor binding affinity.[8][9] Based on these structural analogies, it is hypothesized that this compound may interact with the endocrine system, potentially acting as an agonist or antagonist of the estrogen and/or androgen receptors, or by interfering with the synthesis of steroid hormones.

This guide provides a roadmap for the systematic in vitro evaluation of this compound's endocrine-disrupting potential.

Hypothesized Mechanisms of Action

Based on the structural characteristics of this compound, two primary mechanisms of endocrine disruption are proposed for investigation:

-

Receptor-Mediated Effects: this compound may act as a ligand for nuclear hormone receptors, specifically the estrogen receptor (ER) and the androgen receptor (AR). It could function as an agonist, mimicking the natural hormone, or as an antagonist, blocking the hormone's action.

-

Interference with Steroidogenesis: this compound may alter the production of steroid hormones by inhibiting or inducing key enzymes in the steroidogenic pathway.

The following sections detail the experimental approaches required to test these hypotheses.

Data Presentation: Expected Data and Interpretation

To effectively evaluate the endocrine-disrupting potential of this compound, quantitative data from the proposed assays should be collected and organized for clear interpretation. The following tables illustrate the expected format for presenting these findings.

Table 1: Competitive Ligand Binding Assay Results for this compound

| Target Receptor | Radioligand | This compound IC50 (µM) | Positive Control (Estradiol/DHT) IC50 (nM) | Interpretation |

| Estrogen Receptor α (ERα) | [3H]-Estradiol | Hypothetical Value | Hypothetical Value | A low IC50 value would suggest that this compound binds to ERα. |

| Estrogen Receptor β (ERβ) | [3H]-Estradiol | Hypothetical Value | Hypothetical Value | A low IC50 value would suggest that this compound binds to ERβ. |

| Androgen Receptor (AR) | [3H]-DHT | Hypothetical Value | Hypothetical Value | A low IC50 value would suggest that this compound binds to the AR. |

IC50 (Inhibitory Concentration 50%) is the concentration of the test chemical that displaces 50% of the radioligand from the receptor. DHT (Dihydrotestosterone)

Table 2: Reporter Gene Assay Results for this compound

| Assay Type | Cell Line | Reporter Gene | This compound EC50 (µM) | This compound Max Response (% of E2/DHT) | Interpretation |

| ERα Agonist | T-47D | Luciferase | Hypothetical Value | Hypothetical Value | A low EC50 and high max response indicate estrogenic activity. |

| ERα Antagonist | T-47D | Luciferase | Hypothetical Value | Hypothetical Value | A low IC50 in the presence of estradiol indicates anti-estrogenic activity. |

| AR Agonist | MDA-kb2 | Luciferase | Hypothetical Value | Hypothetical Value | A low EC50 and high max response indicate androgenic activity. |

| AR Antagonist | MDA-kb2 | Luciferase | Hypothetical Value | Hypothetical Value | A low IC50 in the presence of DHT indicates anti-androgenic activity. |

EC50 (Effective Concentration 50%) is the concentration of the test chemical that induces a response halfway between the baseline and maximum response.

Table 3: H295R Steroidogenesis Assay Results for this compound

| Hormone Measured | This compound Concentration (µM) | Fold Change vs. Vehicle Control | p-value | Interpretation |

| Testosterone | 1 | Hypothetical Value | Hypothetical Value | A significant change indicates disruption of androgen synthesis. |

| 10 | Hypothetical Value | Hypothetical Value | ||

| 100 | Hypothetical Value | Hypothetical Value | ||

| 17β-Estradiol | 1 | Hypothetical Value | Hypothetical Value | A significant change indicates disruption of estrogen synthesis. |

| 10 | Hypothetical Value | Hypothetical Value | ||

| 100 | Hypothetical Value | Hypothetical Value | ||

| Progesterone | 1 | Hypothetical Value | Hypothetical Value | Changes in precursor hormones can help identify specific enzyme inhibition. |

| 10 | Hypothetical Value | Hypothetical Value | ||

| 100 | Hypothetical Value | Hypothetical Value |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Competitive Ligand Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled natural ligand for binding to a specific hormone receptor.

Materials:

-

Recombinant human ERα, ERβ, or AR

-

Radioligand: [3H]-17β-estradiol for ERs, [3H]-dihydrotestosterone (DHT) for AR

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound and the unlabeled reference ligand (17β-estradiol or DHT).

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of either this compound or the unlabeled reference ligand. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression.

Reporter Gene Assay

This cell-based assay measures the transcriptional activation (agonist activity) or inhibition (antagonist activity) of a hormone receptor by this compound.

Materials:

-

A suitable mammalian cell line stably transfected with the hormone receptor of interest (e.g., T-47D for ERα, MDA-kb2 for AR) and a reporter gene (e.g., luciferase) under the control of hormone response elements.

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous hormones).

-

This compound stock solution (in DMSO).

-

Reference agonist (17β-estradiol or DHT) and antagonist (e.g., tamoxifen, flutamide).

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

For agonist testing, replace the medium with fresh medium containing serial dilutions of this compound or the reference agonist.

-

For antagonist testing, replace the medium with medium containing a fixed concentration of the reference agonist (at its EC50) and serial dilutions of this compound or the reference antagonist.

-

Include appropriate vehicle controls (e.g., DMSO).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the data to a control for cell viability (e.g., a concurrently run cytotoxicity assay).

-

Plot the response against the logarithm of the this compound concentration to determine EC50 (agonist) or IC50 (antagonist) values.

H295R Steroidogenesis Assay (OECD Test Guideline 456)

This assay assesses the effect of this compound on the production of testosterone and 17β-estradiol in a human adrenocortical carcinoma cell line that expresses all key enzymes for steroidogenesis.[7][8][10][11]

Materials:

-

H295R cell line (ATCC® CRL-2128™).

-

Cell culture medium (e.g., DMEM/F12) supplemented with serum.

-

This compound stock solution (in DMSO).

-

Positive controls (e.g., forskolin to induce steroidogenesis, prochloraz to inhibit).

-

24-well cell culture plates.

-

Hormone measurement kits (e.g., ELISA) or LC-MS/MS for testosterone and 17β-estradiol analysis.

-

Cell viability assay kit (e.g., MTT or neutral red uptake).

Protocol:

-

Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.[8]

-

Replace the medium with fresh medium containing at least seven concentrations of this compound, a solvent control, and positive controls, with at least three replicates per condition.[8]

-

Expose the cells for 48 hours.[8]

-

At the end of the exposure, collect the culture medium from each well for hormone analysis and store at -80°C.[8]

-

Immediately after medium collection, assess cell viability in the remaining cells.

-

Quantify the concentrations of testosterone and 17β-estradiol in the collected medium using a validated method (e.g., ELISA).

-

Normalize the hormone concentrations to cell viability.

-

Express the data as fold change relative to the solvent control and perform statistical analysis to determine significant effects.[7]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows for this investigation.

References

- 1. 1-Phenyl-1-decanone | C16H24O | CID 80148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. endotext.org [endotext.org]

- 3. In vitro models in endocrine disruptor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Structural Features of Alkylphenolic Chemicals Associated with Estrogenic Activity* | Semantic Scholar [semanticscholar.org]

- 7. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

The Role of Decanophenone in Studying Catanionic Surfactants: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice: While decanophenone is a potential hydrophobic probe for studying surfactant systems due to its photophysical properties, a comprehensive review of scientific literature did not yield specific studies detailing its application in the characterization of catanionic surfactants. Therefore, this guide provides a framework for how a hydrophobic ketone probe like this compound could be theoretically and practically employed, drawing parallels from studies using other well-established hydrophobic probes. The experimental protocols and data presented are illustrative, based on common methodologies in the field of surfactant science.

Introduction to Catanionic Surfactants and the Need for Probing

Catanionic surfactants are formed by mixing cationic and anionic surfactants. These mixtures often exhibit synergistic properties, forming a variety of self-assembled structures like micelles, vesicles, and lamellar phases at much lower concentrations than the individual surfactants.[1] These unique properties make them highly attractive for applications in drug delivery, gene therapy, and as formulation agents.[2][3]

Understanding the formation, structure, and microenvironment of these aggregates is crucial for their application. Hydrophobic probes are instrumental in this regard. These molecules preferentially partition into the nonpolar interior of micelles and vesicles, and their spectroscopic signals (fluorescence, phosphorescence, or UV-Vis absorption) are sensitive to the local environment, providing insights into:

-

Critical Micelle Concentration (CMC): The concentration at which surfactants begin to self-assemble into micelles.

-

Micropolarity: The polarity of the micellar core.

-

Microviscosity: The fluidity of the micellar interior.

-

Aggregation Number: The number of surfactant molecules in a single micelle.

-

Probe Location and Accessibility: Information on where the probe resides within the aggregate and its exposure to quenchers.

This compound, an aromatic ketone, is primarily a phosphorescent probe. Its long-lived triplet state is highly sensitive to quenching by oxygen and other molecules, making it a suitable candidate for probing the hydrophobic domains of surfactant aggregates.

Theoretical Framework: this compound as a Hydrophobic Probe

The utility of this compound as a probe would rely on changes in its phosphorescence properties upon incorporation into a catanionic aggregate. In an aqueous solution, the phosphorescence of this compound is typically weak due to quenching by dissolved oxygen and water molecules. When micelles or vesicles form, this compound would partition into their hydrophobic core. This new environment would:

-

Shield the probe from aqueous quenchers, leading to an increase in phosphorescence intensity and lifetime .

-

Experience a different micropolarity and microviscosity , which can cause shifts in its emission spectrum.

By monitoring these changes as a function of surfactant concentration, one can determine the CMC and characterize the properties of the aggregates.

Experimental Methodologies

The following sections outline the key experiments that could be performed using this compound to study catanionic surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of any surfactant system. For catanionic surfactants, the CMC is often significantly lower than that of the individual components.[1]

Experimental Protocol:

-

Stock Solutions: Prepare a stock solution of the catanionic surfactant mixture (e.g., sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) at a specific molar ratio) in deoxygenated, ultrapure water. Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetone).

-

Sample Preparation: Prepare a series of vials with increasing concentrations of the catanionic surfactant mixture. Add a small aliquot of the this compound stock solution to each vial, ensuring the final concentration of the organic solvent is minimal (<1%) to not disrupt micellization. The final this compound concentration should be low enough to avoid self-quenching.

-

Deoxygenation: Purge each sample with an inert gas (e.g., nitrogen or argon) for a set period (e.g., 20-30 minutes) to remove dissolved oxygen, a strong quencher of phosphorescence.

-

Phosphorescence Measurement: Use a spectrofluorometer capable of time-resolved phosphorescence measurements. Excite the samples at the absorption maximum of this compound (around 320-340 nm) and measure the phosphorescence intensity or lifetime at its emission maximum (around 410-450 nm).

-

Data Analysis: Plot the phosphorescence intensity or lifetime as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of this plot, where a sharp increase in phosphorescence signal is observed as the probe is incorporated into the newly formed micelles.

Phosphorescence Quenching Studies

Phosphorescence quenching experiments can provide information about the accessibility of the probe within the micelle to quenchers, which relates to the structure and dynamics of the aggregate.

Experimental Protocol:

-

Sample Preparation: Prepare a set of deoxygenated catanionic surfactant solutions at a concentration well above the CMC, each containing a fixed concentration of this compound.

-

Quencher Addition: Add a quenching agent (e.g., a water-soluble quencher like potassium iodide or a hydrophobic quencher) at varying concentrations to the samples.

-

Phosphorescence Measurement: Measure the phosphorescence lifetime of this compound in each sample.

-

Data Analysis: Analyze the quenching data using the Stern-Volmer equation:

τ₀ / τ = 1 + Kₛᵥ[Q]

where τ₀ and τ are the phosphorescence lifetimes in the absence and presence of the quencher [Q], respectively, and Kₛᵥ is the Stern-Volmer quenching constant. The magnitude of Kₛᵥ reflects the efficiency of quenching and the accessibility of the probe to the quencher. A lower Kₛᵥ for a water-soluble quencher would indicate that the this compound is located deep within the hydrophobic core of the micelle.

Quantitative Data Presentation (Illustrative)

As no specific data for this compound in catanionic systems is available, the following tables present typical data that would be generated from such studies, using values for common catanionic systems and other probes for illustrative purposes.

Table 1: Critical Micelle Concentration (CMC) of a CTAB/SDS Mixture Determined by a Hypothetical this compound Probe

| CTAB Mole Fraction | CMC (mM) |

| 1.0 (Pure CTAB) | 0.92 |

| 0.8 | 0.08 |

| 0.5 | 0.01 |

| 0.2 | 0.15 |

| 0.0 (Pure SDS) | 8.20 |

Note: This data is illustrative of the synergistic effect on CMC in catanionic mixtures.[4]

Table 2: Hypothetical Phosphorescence Lifetime and Quenching Data for this compound in a Catanionic Surfactant Solution

| [Quencher] (mM) | Phosphorescence Lifetime (τ) (µs) |

| 0 (τ₀) | 500 |

| 5 | 420 |

| 10 | 350 |

| 15 | 300 |

| 20 | 260 |

Note: This data illustrates the expected decrease in lifetime with increasing quencher concentration.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the workflow for studying catanionic surfactants with a hydrophobic probe and the logical relationship of probe partitioning.

Caption: Experimental workflow for CMC determination using a phosphorescent probe.

Caption: Logical diagram of this compound partitioning into a catanionic micelle.

Conclusion and Future Directions

While direct experimental evidence for the use of this compound in studying catanionic surfactants is currently lacking in the scientific literature, the principles of phosphorescence spectroscopy and probe analysis suggest it could be a valuable tool. Its long-lived triplet state offers high sensitivity to the microenvironment and quenching processes.

For researchers in surfactant science and drug delivery, exploring the use of this compound and other phosphorescent probes could provide deeper insights into the structure and dynamics of catanionic aggregates. Future work should focus on performing the foundational experiments outlined in this guide to establish the photophysical behavior of this compound in well-defined catanionic systems, such as CTAB/SDS mixtures. Such studies would pave the way for its use in characterizing novel catanionic formulations for advanced applications.

References

Exploratory Studies on Decanophenone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Decanophenone, a simple aromatic ketone, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. Drawing from key exploratory studies, this document details experimental protocols for the synthesis of these compounds and for the assessment of their biological activities, with a focus on their potential as phosphodiesterase-4 (PDE4) inhibitors, anticancer, and antimicrobial agents. Furthermore, relevant signaling pathways, including the PDE4, NF-κB, and MAPK pathways, are visualized to provide a mechanistic context for the observed biological effects. All quantitative data are presented in structured tables for comparative analysis, and experimental workflows are illustrated using diagrams to facilitate comprehension and replication in a research setting.

Introduction

This compound, also known as 1-phenyl-1-decanone, is a long-chain alkyl phenyl ketone. Its chemical structure, characterized by a phenyl ring attached to a carbonyl group and a nine-carbon alkyl chain, provides a unique lipophilic character that can be exploited in drug design to enhance membrane permeability and target engagement. While this compound itself has limited documented biological activity, its derivatives, modified at the phenyl ring or the decanoyl chain, have emerged as promising candidates in various therapeutic areas.

This guide focuses on the exploratory studies of this compound derivatives, highlighting their potential as modulators of key cellular processes. A significant area of investigation has been their activity as inhibitors of phosphodiesterase-4 (PDE4), an enzyme critically involved in inflammatory pathways. Additionally, the structural similarity of this compound derivatives to other biologically active aromatic ketones, such as chalcones and benzophenones, suggests their potential as anticancer and antimicrobial agents.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing the necessary technical details to embark on or advance the exploration of this compound derivatives as a novel class of therapeutic agents.